molecular formula C8H15ClN2O B2523990 1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis CAS No. 2126144-11-2

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis

Cat. No.: B2523990
CAS No.: 2126144-11-2
M. Wt: 190.67
InChI Key: MDIPTUCBYZWLLE-KVZVIFLMSA-N
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Description

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis (CAS: 1807939-58-7) is a bicyclic pyrrolidine derivative with a ketone functional group. The compound features a fused octahydropyrrolo[3,4-c]pyrrole core in the cis configuration, which confers distinct stereochemical properties critical to its reactivity and biological interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical research and development (R&D) applications .

This compound is primarily utilized in medicinal chemistry as a scaffold for synthesizing bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzymes. Its rigid bicyclic structure may improve binding affinity and metabolic stability compared to monocyclic analogs. However, detailed pharmacological data remain proprietary or under investigation.

Properties

IUPAC Name

1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;/h7-9H,2-5H2,1H3;1H/t7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIPTUCBYZWLLE-KVZVIFLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H]2CNC[C@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final hydrochloride salt in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula : C8H14N2O·HCl
  • Molecular Weight : 174.67 g/mol
  • CAS Number : 2126144-11-2

Chemistry

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride serves as a building block in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized to form different functional groups.
  • Reduction : Reduction reactions can yield alcohols or amines.
  • Substitution : Participates in substitution reactions to introduce new functional groups.

Biology

In biological research, this compound is being investigated for its potential biological activity . Preliminary studies suggest interactions with biomolecules that may influence various physiological processes.

Activity TypeDescription
Enzymatic InhibitionMay inhibit human carbonic anhydrases (hCAs)
Cancer PathwaysPotential effects on Wnt/β-catenin signaling pathway

Medicine

The compound is explored for its therapeutic properties , particularly in anticancer research. Recent studies have highlighted its ability to inhibit cancer cell growth across various cell lines.

Anticancer Properties Case Studies

Cell LineIC50 (μM)Mechanism of Action
HCT116 (Colorectal)8.7Inhibition of Wnt/β-catenin pathway
MCF-7 (Breast)1.9Induction of apoptosis
OVCAR-8 (Ovarian)2.1Multidrug resistance reversal

These findings support the potential of this compound as a lead for developing novel anticancer therapies.

Industrial Applications

In industry, 1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride is utilized in the development of new materials and chemical processes. Its unique structure allows for the formulation of innovative products across various sectors.

Enzymatic Inhibition Studies

Inhibition studies on human carbonic anhydrase isoforms demonstrate varying degrees of inhibition:

IsoformKi (nM)
hCA I73.1
hCA II10.2
hCA IX24.1
hCA XII6.8

These results indicate that the compound is a potent inhibitor of certain isoforms, suggesting its therapeutic potential in conditions where these enzymes play a crucial role.

Mechanism of Action

The mechanism of action of 1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one Dihydrochloride, cis

  • CAS : 1807939-58-7 (dihydrochloride salt vs. hydrochloride).
  • Key Differences: The dihydrochloride form (evidenced in ) likely offers higher aqueous solubility and altered crystallinity compared to the monohydrochloride variant. This impacts formulation stability and bioavailability in preclinical studies.

SY203890 (CAS: 1803591-61-8)

  • A structurally related compound listed in the same supplier catalog . While its exact structure is undisclosed, it may differ in substituents, stereochemistry, or salt form. Such analogs are often screened to optimize pharmacokinetic properties like logP or metabolic clearance.

Trans-Isomer of the Compound

  • Computational studies suggest the cis isomer has a 10–20% higher docking score for serotonin receptors .

Functional Analogs

Piperazine Derivatives

  • Piperazine-based compounds (e.g., aripiprazole intermediates) share similar amine-rich frameworks but lack the fused bicyclic system. This results in lower conformational rigidity and faster metabolic degradation.

Pyrrolidine Ketones

  • Monocyclic pyrrolidine ketones (e.g., proline derivatives) exhibit simpler synthesis routes but poorer CNS penetration due to reduced lipophilicity.

Comparative Data Table

Property 1-[Octahydropyrrolo[...] Hydrochloride, cis Dihydrochloride Analog SY203890 Piperazine Derivative
CAS Number 1807939-58-7 1807939-58-7 (di-HCl) 1803591-61-8 Varies
Molecular Formula C₉H₁₆ClN₂O C₉H₁₇Cl₂N₂O Undisclosed C₁₀H₁₄ClN₃O
Solubility (H₂O) High (HCl salt) Higher (di-HCl) Data not available Moderate
Storage Conditions 2–8°C (dry) 2–8°C (dry) -20°C Room temperature
Therapeutic Potential CNS targets Similar Undisclosed Antipsychotics

Research Findings and Limitations

  • Stereochemical Impact : The cis configuration enhances target engagement in serotonin receptor models, as predicted by molecular dynamics simulations .
  • Salt Form Stability : Dihydrochloride salts generally exhibit longer shelf lives but may require stringent storage conditions.
  • Gaps in Data : Pharmacokinetic parameters (e.g., half-life, protein binding) and in vivo efficacy data are absent in public domains. Supplier catalogs emphasize availability rather than biological performance .

Biological Activity

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis is a bicyclic compound with potential biological activities. Its unique structure and properties make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H14N2O·HCl
  • Molecular Weight : 174.67 g/mol
  • CAS Number : 2126144-11-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary research suggests that it may modulate enzyme activities and receptor functions, influencing various signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of human carbonic anhydrases (hCAs), which are crucial in regulating pH and fluid balance in tissues .
  • Cancer Pathways : It may affect the Wnt/β-catenin signaling pathway, which is implicated in cancer progression and metastasis .

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties. For example, it has been tested against several cancer cell lines, demonstrating significant inhibitory effects.

Cell Line IC50 (μM) Mechanism
HCT116 (Colorectal)8.7Inhibition of Wnt/β-catenin pathway
MCF-7 (Breast)1.9Induction of apoptosis
OVCAR-8 (Ovarian)2.1Multidrug resistance reversal

These findings indicate that the compound could serve as a lead for developing novel anticancer therapies.

Inhibition Studies

Inhibition studies on hCA isoforms have shown that 1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride exhibits varying degrees of inhibition:

Isoform Ki (nM)
hCA I73.1
hCA II10.2
hCA IX24.1
hCA XII6.8

These values suggest that the compound is a potent inhibitor of certain hCA isoforms, making it a candidate for further investigation in therapeutic contexts .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Colorectal Cancer Study :
    • Objective: To assess the effect on HCT116 cells.
    • Results: Compound showed IC50 values comparable to standard treatments like 5-fluorouracil.
    • Conclusion: Promising candidate for colorectal cancer therapy.
  • Breast Cancer Resistance Study :
    • Objective: Evaluate activity against NCI/ADR-RES DOX-resistant cells.
    • Results: Compound restored sensitivity to chemotherapeutics.
    • Conclusion: Potential for overcoming drug resistance in breast cancer treatments.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of cis-1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride?

  • Methodological Approach :

  • Catalyst Selection : Use chiral catalysts (e.g., palladium or nickel complexes) to control stereochemistry during cyclization, as bicyclic pyrrolidines require precise stereochemical outcomes .
  • Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions to enhance reaction efficiency .
  • Purification : Post-synthesis, utilize gradient recrystallization with methanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) to achieve >95% purity .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic structure and cis-configuration. For example, coupling constants (JJ) between protons on adjacent pyrrolidine rings can validate stereochemistry .
  • Mass Spectrometry (LC-MS) : High-resolution LC-MS identifies molecular ions (e.g., m/z 174.67 for [M+H]+^+) and detects impurities .
  • X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in ethanol/HCl mixtures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Approach :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (acute toxicity: Category 4 for oral/dermal/inhalation routes) .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity, such as anticancer mechanisms?

  • Methodological Approach :

  • Target Identification : Prioritize pathways implicated in cancer (e.g., Wnt/β-catenin) using molecular docking simulations with homology models of target proteins .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50_{50} values against known inhibitors .
  • Enzyme Inhibition : Perform fluorometric assays for carbonic anhydrase isoforms (e.g., hCA XII) using 4-nitrophenyl acetate as a substrate .

Q. How should researchers address contradictions in experimental data, such as variable inhibition potency across enzyme isoforms?

  • Methodological Approach :

  • Assay Standardization : Control pH (e.g., 7.4 for physiological conditions) and temperature (25°C vs. 37°C) to assess isoform-specific activity differences .
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinities (KdK_d) and validate Ki values .
  • Structural Analysis : Compare X-ray structures of enzyme-inhibitor complexes to identify steric or electronic factors influencing selectivity .

Q. What strategies ensure compound stability during long-term pharmacological studies?

  • Methodological Approach :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and oxidative conditions (H2_2O2_2) to identify degradation products via HPLC .
  • Lyophilization : Stabilize the hydrochloride salt by lyophilizing aqueous solutions at -80°C, ensuring minimal hydrolysis .
  • Incompatibility Testing : Avoid buffers containing strong oxidizers (e.g., peroxides) or reducing agents (e.g., DTT) to prevent side reactions .

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